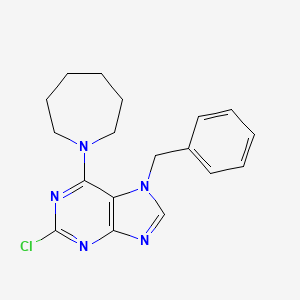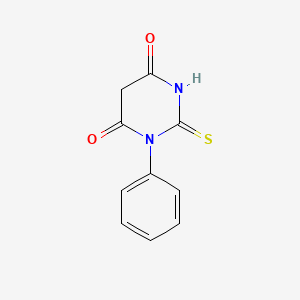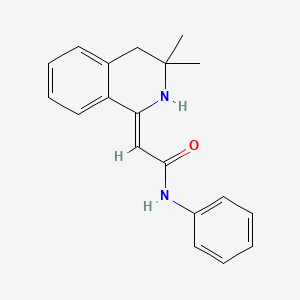
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with an azepane ring, a benzyl group, and a chlorine atom, making it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine typically involves multi-step organic reactions
Formation of the Purine Core: The purine core can be synthesized from simple starting materials like formamide and glycine through a series of condensation and cyclization reactions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.
Benzylation: The benzyl group is typically introduced through a benzylation reaction, using benzyl halides in the presence of a base.
Chlorination: The chlorine atom is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
作用機序
The mechanism of action of 6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and benzyl group can enhance its binding affinity and specificity, while the chlorine atom may influence its reactivity and metabolic stability.
類似化合物との比較
Similar Compounds
6-(azepan-1-yl)-7H-purine: Lacks the benzyl and chlorine substituents, potentially altering its biological activity and chemical reactivity.
7-benzyl-2-chloro-7H-purine: Lacks the azepane ring, which may affect its binding properties and solubility.
6-(azepan-1-yl)-2-chloro-7H-purine: Similar structure but without the benzyl group, which can influence its overall activity and application.
Uniqueness
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the azepane ring, benzyl group, and chlorine atom together makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C18H20ClN5 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
6-(azepan-1-yl)-7-benzyl-2-chloropurine |
InChI |
InChI=1S/C18H20ClN5/c19-18-21-16-15(17(22-18)23-10-6-1-2-7-11-23)24(13-20-16)12-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2 |
InChIキー |
MFNWOJPBKWLYPK-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC(=NC3=C2N(C=N3)CC4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11621845.png)


![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)

![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11621888.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621907.png)
![Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate](/img/structure/B11621911.png)
